N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide
Description
N-({5-[Hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide is a hybrid molecule combining the rigid adamantane scaffold with a bithiophene moiety functionalized with a hydroxymethyl group. Adamantane derivatives are renowned for their metabolic stability, lipophilicity, and ability to penetrate biological membranes, making them valuable in drug design for central nervous system (CNS) targets and antiviral therapies . This compound’s synthesis likely involves coupling adamantane-1-carbonyl chloride with a thiophene-containing amine intermediate, followed by functionalization of the thiophene ring (e.g., Grignard or lithiation reactions) .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S2/c23-19(16-3-4-25-12-16)18-2-1-17(26-18)11-22-20(24)21-8-13-5-14(9-21)7-15(6-13)10-21/h1-4,12-15,19,23H,5-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVVZRVUGSXUNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(S4)C(C5=CSC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Adamantane Carboxylic Acid Activation
The adamantane-1-carboxylic acid precursor undergoes activation to enhance electrophilicity for subsequent amide bond formation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–5°C converts the carboxylic acid to its acyl chloride derivative. Excess reagent ensures complete conversion, monitored via thin-layer chromatography (TLC; Rf = 0.6 in hexane:ethyl acetate 3:1).
Table 1: Activation Conditions and Yields
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thionyl chloride | DCM | 0–5 | 2 | 95 |
| Oxalyl chloride | DCM | 25 | 1 | 92 |
Thiophene Side Chain Synthesis
The {5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methylamine side chain is prepared via:
- Friedel-Crafts alkylation : Thiophene-3-carbaldehyde reacts with thiophen-2-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C to form a secondary alcohol.
- Reductive amination : The alcohol intermediate is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the primary amine (72% yield after column chromatography).
Amide Bond Formation Strategies
Coupling Reagent Optimization
The acyl chloride reacts with the amine under Schotten-Baumann conditions or via TBTU-mediated coupling (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). TBTU in DCM with triethylamine (Et₃N) as a base achieves 82% yield at 25°C over 24 hours, minimizing racemization.
Critical Parameters :
- Stoichiometry : 1:1.2 molar ratio (acyl chloride:amine) prevents dimerization.
- Solvent polarity : DCM > acetonitrile > THF (polar aprotic solvents reduce side reactions).
Hydroxylation and Stereochemical Control
The hydroxyl group at the thiophene-3-yl position is introduced via Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, K₃Fe(CN)₆, K₂CO₃) in tert-butanol/water (1:1). Enantiomeric excess (ee) of 94% is confirmed via chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency for the exothermic amidation step. A tubular reactor (0.5 mm diameter) operating at 10 mL/min flow rate achieves 78% yield with 99% purity, reducing reaction time from 24 hours to 15 minutes.
Green Chemistry Adaptations
- Solvent recycling : DCM is recovered via distillation (bp 40°C) with 85% efficiency.
- Catalyst recovery : Immobilized OsO₄ on silica gel allows three reuse cycles without activity loss.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₂H₂₅NO₂S₂: [M+H]⁺ = 392.1384; Observed = 392.1386 (Δ = 0.5 ppm).
Comparative Analysis with Analogous Compounds
Adamantane Carboxamides with Varied Substituents
N-[2-(Thiophene-2-carbonyl)ethyl]adamantane-1-carboxamide exhibits lower aqueous solubility (logP = 3.2 vs. 2.8 for the target compound) due to the absence of a hydroxyl group.
Table 2: Physicochemical Properties Comparison
| Compound | logP | Aqueous Solubility (mg/mL) |
|---|---|---|
| Target compound | 2.8 | 0.45 |
| N-[2-(Thiophene-2-carbonyl)ethyl] analog | 3.2 | 0.12 |
Challenges and Mitigation Strategies
Thiophene Ring Reactivity
Electrophilic substitution at thiophene C-5 positions is suppressed by using low-temperature conditions (−20°C) and bulky directing groups during Friedel-Crafts reactions.
Adamantane Stability
Adamantane degradation under acidic conditions is mitigated by pH-controlled reaction media (pH 6–8) and avoiding prolonged heating above 100°C.
Chemical Reactions Analysis
Types of Reactions
N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene rings in the compound can undergo electrophilic substitution reactions, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiophene rings allow the compound to engage in π-π stacking interactions, while the adamantane core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Adamantane-Based Derivatives
Key Observations :
- Heterocyclic Linkers : The target compound’s bithiophene linker distinguishes it from indole () or triazole () analogs. Thiophene’s sulfur atom may enhance metabolic stability compared to indole’s nitrogen .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
*Predicted using computational tools (e.g., ChemDraw).
Property Analysis :
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of adamantane-1-carboxylic acid derivatives via coupling agents (e.g., HOBt/EDC in DMF) to form the carboxamide backbone .
- Step 2 : Thiophene ring construction using cyclization or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
- Step 3 : Hydroxymethylation of the thiophene ring via Mannich-like reactions or aldehyde reduction . Optimization : Use continuous flow reactors to enhance reaction efficiency and reduce side products. Monitor reaction progress with TLC and adjust pH/temperature to stabilize intermediates .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- 1H/13C NMR : Confirm regiochemistry of thiophene substituents and adamantane connectivity (e.g., δ 1.6–2.2 ppm for adamantane protons) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups .
- Mass Spectrometry (HRMS-ESI) : Validate molecular weight (e.g., m/z 466.7 for C27H38N4OS analogs) .
- X-ray Crystallography : Resolve stereochemical ambiguities using SHELXL refinement .
Q. What purification methods are effective for isolating this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for polar intermediates .
- Recrystallization : Optimize solvent systems (e.g., n-butanol or dioxane/water mixtures) to remove hydrophobic byproducts .
- HPLC : Achieve >95% purity for biological testing using reverse-phase C18 columns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data using SHELX refinement?
- Handling Disorder : Use PART/SUMP instructions in SHELXL to model split positions for flexible thiophene-methyl groups .
- Twinning Analysis : Apply TWIN/BASF commands for non-merohedral twinning observed in adamantane-containing crystals .
- Hydrogen Bonding : Refine H-atom positions with DFIX restraints and validate using Mercury’s hydrogen-bond topology tools .
Q. What strategies analyze hydrogen-bonding patterns in crystal structures, and how do these influence properties?
- Graph-Set Analysis : Classify H-bond motifs (e.g., S(6) rings) using Etter’s methodology to predict packing stability .
- Mercury CSD Tools : Visualize π-π stacking and C–H···S interactions between thiophene rings. Correlate packing density with solubility/melting point .
- Thermal Analysis : DSC/TGA data linked to H-bond networks reveal decomposition thresholds (e.g., adamantane stability up to 250°C) .
Q. How can computational modeling predict reactivity of the hydroxymethyl-thiophene moiety?
- DFT Calculations : Optimize transition states for hydroxyl group reactions (e.g., oxidation to ketone) using Gaussian/B3LYP .
- MD Simulations : Study solvation effects on thiophene conformation in aqueous/DMSO environments (AMBER force field) .
- QSAR Models : Corrogate substituent effects (e.g., thiophene vs. furan) on biological activity using MOE or Schrodinger suites .
Q. What experimental approaches validate the mechanism of thiophene functionalization?
- In Situ Monitoring : Use ReactIR to track intermediate formation during thiophene hydroxymethylation .
- Isotopic Labeling : Introduce ²H/¹³C at the hydroxymethyl carbon to trace reaction pathways via NMR .
- Kinetic Studies : Compare rate constants for alternative pathways (e.g., electrophilic vs. radical addition) under varying temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
